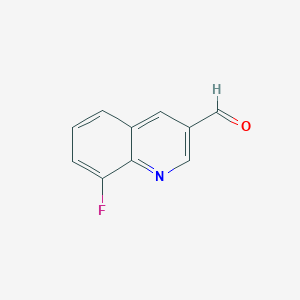
8-氟喹啉-3-甲醛
描述
8-Fluoroquinoline-3-carbaldehyde is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties
科学研究应用
8-Fluoroquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex fluorinated quinoline derivatives, which are valuable in various chemical reactions and studies.
Biology: The compound is used in the development of fluorescent probes and dyes due to its unique photophysical properties.
Industry: The compound finds applications in the production of liquid crystals and other advanced materials.
作用机制
Target of Action
The primary targets of 8-Fluoroquinoline-3-carbaldehyde are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them ideal targets for antibacterial agents .
Mode of Action
8-Fluoroquinoline-3-carbaldehyde, like other fluoroquinolones, interacts with its targets by binding to the enzyme-DNA complex . This binding stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV . The formation of these ternary complexes of drug, enzyme, and DNA block the progress of the replication fork .
Biochemical Pathways
The action of 8-Fluoroquinoline-3-carbaldehyde affects the DNA synthesis pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the supercoiling of DNA and interferes with the separation of replicated chromosomal DNA . This leads to the cessation of DNA replication and ultimately bacterial death .
Pharmacokinetics
Fluoroquinolones, in general, are known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to their bioavailability and efficacy as antibacterial agents .
Result of Action
The molecular effect of 8-Fluoroquinoline-3-carbaldehyde’s action is the inhibition of DNA replication in bacteria . On a cellular level, this results in the inability of the bacteria to reproduce, leading to bacterial death . This makes 8-Fluoroquinoline-3-carbaldehyde an effective antibacterial agent .
生化分析
Biochemical Properties
8-Fluoroquinoline-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with DNA gyrase and topoisomerase II, enzymes crucial for DNA replication and transcription . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can inhibit the enzymatic activity, leading to potential antibacterial effects. Additionally, 8-Fluoroquinoline-3-carbaldehyde can form Schiff bases with amino groups of proteins, altering their structure and function.
Cellular Effects
The effects of 8-Fluoroquinoline-3-carbaldehyde on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting DNA gyrase and topoisomerase II, 8-Fluoroquinoline-3-carbaldehyde can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in bacterial cells . In mammalian cells, it may affect gene expression by modifying transcription factors or other regulatory proteins. Additionally, its interaction with cellular proteins can alter metabolic pathways, potentially leading to changes in cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 8-Fluoroquinoline-3-carbaldehyde exerts its effects through several mechanisms. It binds to the active sites of enzymes like DNA gyrase and topoisomerase II, inhibiting their activity . This binding is often facilitated by the formation of hydrogen bonds and van der Waals interactions. Furthermore, the aldehyde group of 8-Fluoroquinoline-3-carbaldehyde can react with nucleophilic groups in proteins, forming covalent adducts that can inhibit enzyme function or alter protein structure. These interactions can lead to changes in gene expression, either by directly modifying transcription factors or by affecting signaling pathways that regulate gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Fluoroquinoline-3-carbaldehyde can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects. Studies have shown that 8-Fluoroquinoline-3-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . This degradation can reduce its efficacy and alter its biological activity. Long-term exposure to 8-Fluoroquinoline-3-carbaldehyde in cell cultures has been observed to cause cumulative effects, such as increased cell death and changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of 8-Fluoroquinoline-3-carbaldehyde vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily exert its intended biochemical effects, such as enzyme inhibition . At higher doses, it can cause adverse effects, including toxicity and damage to tissues. Studies have shown that high doses of 8-Fluoroquinoline-3-carbaldehyde can lead to liver and kidney damage in animal models, indicating a threshold beyond which the compound becomes harmful. These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
8-Fluoroquinoline-3-carbaldehyde is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, which can oxidize the aldehyde group to a carboxylic acid . This metabolic transformation can influence the compound’s biological activity and toxicity. Additionally, 8-Fluoroquinoline-3-carbaldehyde can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and cellular energy production.
Transport and Distribution
The transport and distribution of 8-Fluoroquinoline-3-carbaldehyde within cells and tissues are mediated by various transporters and binding proteins. The compound can diffuse across cell membranes due to its lipophilic nature, but it may also be actively transported by specific transporters . Once inside the cell, 8-Fluoroquinoline-3-carbaldehyde can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and toxicity, as well as its ability to reach target sites within the cell.
Subcellular Localization
8-Fluoroquinoline-3-carbaldehyde exhibits specific subcellular localization patterns that can influence its activity. It is often found in the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by its ability to diffuse through the nuclear membrane and bind to nuclear components. Additionally, 8-Fluoroquinoline-3-carbaldehyde can localize to other organelles, such as the mitochondria, where it may affect mitochondrial function and energy production. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell.
准备方法
The synthesis of 8-Fluoroquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This method uses a formylating agent, such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce the formyl group into the quinoline ring. The reaction conditions generally include:
Reagents: 2-Chloro-7-fluoroquinoline, DMF, POCl3
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
化学反应分析
8-Fluoroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields 8-fluoroquinoline-3-carboxylic acid, while reduction produces 8-fluoroquinoline-3-methanol.
相似化合物的比较
8-Fluoroquinoline-3-carbaldehyde can be compared with other fluorinated quinoline derivatives, such as:
- 7-Fluoroquinoline-3-carbaldehyde
- 6-Fluoroquinoline-3-carbaldehyde
- 5-Fluoroquinoline-3-carbaldehyde
These compounds share similar structural features but differ in the position of the fluorine atom, which can influence their chemical reactivity and biological activity. The unique position of the fluorine atom in 8-Fluoroquinoline-3-carbaldehyde may confer distinct properties, making it particularly useful in specific applications .
属性
IUPAC Name |
8-fluoroquinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-3-1-2-8-4-7(6-13)5-12-10(8)9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWYDHUNAAEUBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258638-54-8 | |
| Record name | 8-fluoroquinoline-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


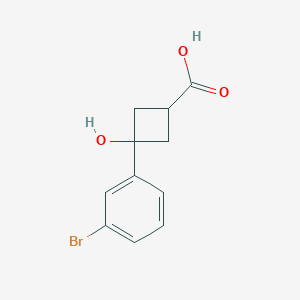
![2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2535120.png)
![4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid](/img/structure/B2535121.png)
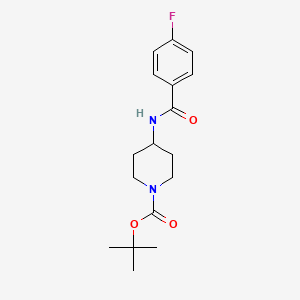
![6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B2535123.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2535124.png)
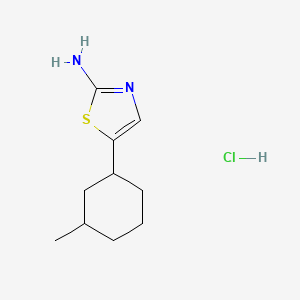
![1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B2535127.png)
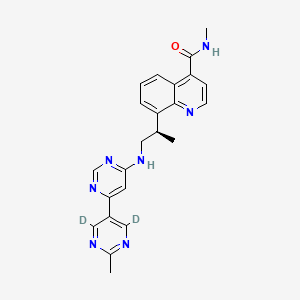
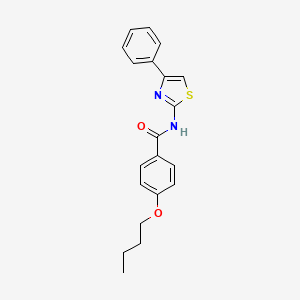
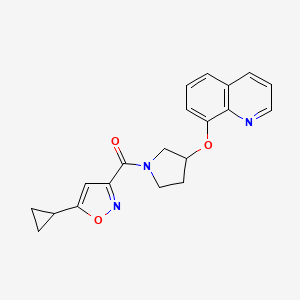
![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2535133.png)
![Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate](/img/structure/B2535134.png)
![ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2535135.png)
